3-Bromo-7-chloro-8-fluoro-5H-pyrido[3,2-b]indole
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Overview
Description
3-Bromo-7-chloro-8-fluoro-5H-pyrido[3,2-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound, with its unique substitution pattern, is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-8-fluoro-5H-pyrido[3,2-b]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific halogenation at the 3, 7, and 8 positions can be achieved through selective bromination, chlorination, and fluorination reactions using appropriate halogenating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by halogenation steps. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-8-fluoro-5H-pyrido[3,2-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
The major products formed from these reactions include various substituted indoles and quinoline derivatives, which can have significant biological activities .
Scientific Research Applications
3-Bromo-7-chloro-8-fluoro-5H-pyrido[3,2-b]indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Industry: Used in the development of organic electronic materials and dyes
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-8-fluoro-5H-pyrido[3,2-b]indole involves its
Properties
Molecular Formula |
C11H5BrClFN2 |
---|---|
Molecular Weight |
299.52 g/mol |
IUPAC Name |
3-bromo-7-chloro-8-fluoro-5H-pyrido[3,2-b]indole |
InChI |
InChI=1S/C11H5BrClFN2/c12-5-1-10-11(15-4-5)6-2-8(14)7(13)3-9(6)16-10/h1-4,16H |
InChI Key |
SYGLIARDXZDUCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC3=CC(=C(C=C32)F)Cl)Br |
Origin of Product |
United States |
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